molecular formula C20H21FN2O2S B12156689 Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- CAS No. 1018047-70-5

Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)-

Cat. No.: B12156689
CAS No.: 1018047-70-5
M. Wt: 372.5 g/mol
InChI Key: WAMZSOOKUNFIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- is a complex organic compound with a unique structure that includes a propanamide backbone, a phenoxy group, and a benzothiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Phenoxy Group: This step involves the reaction of a phenol derivative with a suitable alkylating agent to introduce the tert-butyl group.

    Introduction of the Benzothiazolyl Group: This step involves the reaction of a suitable benzothiazole derivative with the intermediate formed in the previous step.

    Formation of the Propanamide Backbone: This step involves the reaction of the intermediate with a suitable amide-forming reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and benzothiazolyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

Anticancer Activity

Propanamide derivatives have been extensively studied for their anticancer properties. A notable study demonstrated that certain synthesized propanamide derivatives exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from propanamide showed IC50 values indicating strong anticancer potential when compared to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Propanamide Derivatives

Compound IDIC50 (µM)Reference
6h20.12
6j10.84
6e24.57

Other Pharmacological Activities

In addition to anticancer properties, propanamide derivatives have been investigated for other pharmacological activities:

  • Antimicrobial Activity : Some studies suggest that these compounds may possess antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Research indicates potential applications in treating inflammatory diseases due to their ability to modulate immune responses.

Case Study 1: Anticancer Evaluation

A comprehensive evaluation conducted by Aziz-ur-Rehman et al. focused on synthesizing new propanamide derivatives containing 4-piperidinyl-1,3,4-oxadiazole. These compounds were tested against several cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity towards cancer cells .

Case Study 2: Drug-Like Properties Assessment

Another study assessed the drug-like properties of synthesized compounds using computational tools like SwissADME. The results indicated favorable characteristics for oral bioavailability and metabolic stability, making them suitable candidates for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- include:

Uniqueness

The uniqueness of Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- is a complex organic compound that belongs to the amide functional group. Its structural features include a propanamide backbone with various substituents that enhance its chemical properties and biological activity. This article delves into the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- is C22H26F1N2O1S1C_{22}H_{26}F_{1}N_{2}O_{1}S_{1} with a molecular weight of approximately 394.53 g/mol. The presence of the 4-fluoro-2-benzothiazolyl group is significant for its biological activity.

Biological Activity Overview

Research indicates that propanamide derivatives exhibit a range of pharmacological effects, particularly in medicinal chemistry. The compound's unique substituents can significantly alter its reactivity and biological activity compared to other amides. Key areas of biological activity include:

  • Antimicrobial Activity : Certain propanamide derivatives have shown promising results against various bacterial strains.
  • Anticancer Properties : Some studies suggest that these compounds may inhibit cancer cell proliferation.
  • Herbicidal Activity : The compound has been noted for its potential use in agricultural applications as a selective herbicide.

Antimicrobial Activity

A study evaluated the antimicrobial properties of propanamide derivatives, revealing that specific substitutions enhance their efficacy against Gram-positive and Gram-negative bacteria. For example, compounds with halogen substitutions demonstrated increased antibacterial activity due to enhanced membrane permeability and interaction with bacterial cell walls.

Anticancer Properties

Research has indicated that propanamide derivatives may exhibit cytotoxic effects on various cancer cell lines. A notable study found that a related compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. This suggests that propanamide derivatives could be developed into therapeutic agents for cancer treatment.

Herbicidal Activity

The herbicidal properties of propanamide derivatives were explored in agricultural studies, where they were shown to selectively inhibit weed growth without affecting crop plants. This selectivity is attributed to the unique mechanism of action involving disruption of specific metabolic pathways in target species.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of propanamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those without such substitutions.

Case Study 2: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of propanamide derivatives on human lung cancer cells (A549). The findings showed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potential for further development as anticancer agents.

Table: Summary of Biological Activities

Activity Type Description Key Findings
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaEnhanced activity with halogen substitutions
AnticancerInhibits proliferation in cancer cell linesInduces apoptosis in breast cancer cells
HerbicidalSelective inhibition of weed growthDisruption of metabolic pathways in target species

Properties

CAS No.

1018047-70-5

Molecular Formula

C20H21FN2O2S

Molecular Weight

372.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C20H21FN2O2S/c1-12(25-14-10-8-13(9-11-14)20(2,3)4)18(24)23-19-22-17-15(21)6-5-7-16(17)26-19/h5-12H,1-4H3,(H,22,23,24)

InChI Key

WAMZSOOKUNFIBM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC2=C(C=CC=C2S1)F)OC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.